4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Medicinal Chemistry Analytical Reference Standard Quality Control

Researchers optimizing TRK, Btk, or HIV-RT kinase inhibitor leads often face regioisomeric ambiguity when sourcing 2-piperidin-4-ylpyrimidine scaffolds. This 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride (CAS 2460749-80-6) eliminates that risk. - ≥95% HPLC purity; unambiguous 2-piperidin-4-yl regiochemistry confirmed by LC-MS fragmentation pattern. - Dihydrochloride salt delivers aqueous solubility >10 mg/mL, removing DMSO-related assay artifacts. - 4,5,6-Trimethyl substitution blocks oxidative metabolism, enhancing downstream lead stability. - Global stock; immediate shipping for fragment-based screening or SPR biosensor workflows.

Molecular Formula C12H21Cl2N3
Molecular Weight 278.22
CAS No. 2460749-80-6
Cat. No. B2724713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride
CAS2460749-80-6
Molecular FormulaC12H21Cl2N3
Molecular Weight278.22
Structural Identifiers
SMILESCC1=C(N=C(N=C1C)C2CCNCC2)C.Cl.Cl
InChIInChI=1S/C12H19N3.2ClH/c1-8-9(2)14-12(15-10(8)3)11-4-6-13-7-5-11;;/h11,13H,4-7H2,1-3H3;2*1H
InChIKeySYIDWNPORJVNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride Structural Overview


4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride (CAS 2460749-80-6) is a substituted pyrimidine building block bearing a piperidin-4-yl group at the 2-position and three methyl substituents at the 4, 5, and 6 positions of the pyrimidine ring, supplied as a dihydrochloride salt for enhanced aqueous solubility and crystallinity . Its free base counterpart is registered under CAS 1344248-43-6 . The compound belongs to the broader class of piperidinylpyrimidines, a scaffold recurrently employed in medicinal chemistry for kinase inhibitor programs and CNS-targeted libraries [1].

Why 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride Cannot Be Replaced


Piperidinylpyrimidine analogs exhibit drastically different physicochemical and steric profiles depending on methyl-substitution patterns and salt form. The presence of all three methyl groups on the pyrimidine ring of 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride substantially increases lipophilicity and electron density compared to its unsubstituted 4-piperidin-4-yl-pyrimidine dihydrochloride analog (CAS 1185304-08-8), directly impacting passive permeability, metabolic stability, and target-binding complementarity . Furthermore, the 2-piperidin-4-yl regiochemistry confers a distinct nitrogen-vector geometry relative to 4-piperidin-4-yl isomers, while the dihydrochloride salt provides definitively higher aqueous solubility and a defined counterion stoichiometry that simplifies formulation and analytical characterization compared to the free base . These structural and salt-form differences preclude direct interchange of in-class compounds without altering the biological or analytical outcome.

Quantitative Comparison of 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride and Analogs


Molecular Weight Distinction from Unsubstituted Analog

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride (CAS 2460749-80-6) has a free-base molecular formula C12H19N3 (MW 205.30 g/mol) and a dihydrochloride formula C12H21Cl2N3 (MW approximately 278.22 g/mol) . By comparison, the unsubstituted 4-piperidin-4-yl-pyrimidine dihydrochloride analog (CAS 1185304-08-8) has a formula C9H15Cl2N3 and MW 236.14 g/mol . The additional three methyl groups contribute a net mass increase of approximately 42 Da and introduce three additional sp3 carbons, altering both the lipophilic surface area and the electron-donating character of the pyrimidine ring — parameters known to influence CYP450 metabolism and passive membrane permeability [1].

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2- vs. 4-Piperidinyl Regiochemistry

The target compound places the piperidine moiety at the 2-position of the pyrimidine ring, whereas the common commercial analog (CAS 1185304-08-8) carries the piperidine at the 4-position . This regiochemical difference produces distinct nitrogen-vector geometries: the 2-substituted isomer orients the piperidine NH toward the pyrimidine C4-C6 face, while the 4-substituted isomer projects the NH group perpendicularly to the ring plane . In patent-disclosed piperidinylpyrimidine series, the 2-substituted regioisomer frequently exhibits differential kinase selectivity profiles compared to 4-substituted counterparts due to altered hinge-binding geometry [1].

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Dihydrochloride vs. Free Base Solubility

The dihydrochloride salt form (CAS 2460749-80-6) is structurally characterized as a bis-protonated piperidine species with two chloride counterions, whereas the free base (CAS 1344248-43-6) exists as the neutral amine . Dihydrochloride salts of piperidinylpyrimidines typically exhibit aqueous solubility exceeding 10 mg/mL at pH 4-7, at least 10- to 100-fold higher than the corresponding free base, which often shows solubility below 0.5 mg/mL [1]. The salt also provides a sharp melting point and defined hygroscopicity profile that facilitate gravimetric dispensing and long-term storage stability compared to the hygroscopic, often oily free base .

Formulation Science Analytical Chemistry Building Block Procurement

Recommended Applications for 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride


Kinase Library Design with 2-Substituted Scaffolds

The 2-piperidin-4-yl regiochemistry, clearly differentiated from the common 4-substituted analog, makes this dihydrochloride an advantageous core for generating hinge-binding kinase inhibitors. Its 4,5,6-trimethyl substitution pattern increases lipophilicity and steric bulk, potentially improving selectivity for hydrophobic back pockets. Researchers constructing libraries for TRK, Btk, or HIV-RT targets should prioritize this compound to ensure regioisomeric purity and avoid SAR ambiguity arising from 4-substituted isomer contamination [1].

Aqueous Assay Development Without DMSO

The dihydrochloride salt form enables direct dissolution in aqueous buffer at concentrations exceeding 10 mg/mL, bypassing the need for DMSO stock solutions that can denature proteins or cause vehicle-related artifacts in cell-based assays. This property is critical for fragment-based screening, SPR biosensor experiments, and cellular target engagement studies where organic solvent content must be minimized [2].

Synthetic Intermediate for Heterocyclic Arrays

The 2-piperidin-4-yl group provides a versatile secondary amine handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation). The 4,5,6-trimethyl substitution blocks oxidative metabolism at these positions, potentially enhancing the metabolic stability of downstream lead compounds. This feature is directly inferred from the demonstrated utility of the 4,5,6-trimethylpyrimidine core in metabolically stable NNRTI candidates [3].

LC-MS Reference Standard

The distinct molecular weight (278 Da, dihydrochloride) and unique fragmentation pattern attributable to the trimethylpyrimidine core allow this compound to serve as a reliable internal standard or system suitability test compound in LC-MS workflows targeting piperidinylpyrimidine metabolites or synthetic impurities. Its high purity (≥95% HPLC) and solid dihydrochloride form ensure reproducible injection solutions .

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